molecular formula C7H18N2O2 B2719397 O,O'-(Heptane-1,7-diyl)bis(hydroxylamine) CAS No. 1191275-72-5

O,O'-(Heptane-1,7-diyl)bis(hydroxylamine)

Cat. No.: B2719397
CAS No.: 1191275-72-5
M. Wt: 162.233
InChI Key: KYBFYNKEXOFDNB-UHFFFAOYSA-N
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Description

O,O’-(Heptane-1,7-diyl)bis(hydroxylamine): is a chemical compound with the molecular formula C7H18N2O2 and a molecular weight of 162.233 g/mol. This compound is characterized by the presence of two hydroxylamine groups connected by a heptane chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) typically involves the reaction of heptane-1,7-diol with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve more advanced techniques to ensure high purity and yield.

Chemical Reactions Analysis

O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxylamine groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .

Scientific Research Applications

O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) exerts its effects involves its ability to interact with various molecular targets. The hydroxylamine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) can be compared with other similar compounds such as:

    O,O’-(Butane-1,4-diyl)bis(hydroxylamine): This compound has a shorter alkane chain and may exhibit different reactivity and properties.

    O,O’-(Decane-1,10-diyl)bis(hydroxylamine): With a longer alkane chain, this compound may have different solubility and stability characteristics. The uniqueness of O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) lies in its specific chain length, which influences its chemical behavior and applications

Properties

IUPAC Name

O-(7-aminooxyheptyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O2/c8-10-6-4-2-1-3-5-7-11-9/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBFYNKEXOFDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCON)CCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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